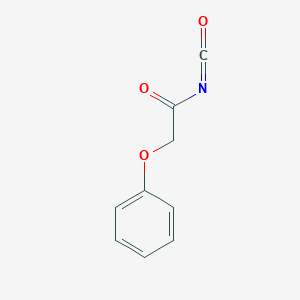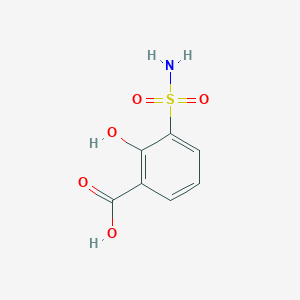![molecular formula C13H17N3O2 B14132805 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione CAS No. 55210-80-5](/img/structure/B14132805.png)
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core and a dimethylamino propyl side chain. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione typically involves the reaction of quinazoline derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用机制
The mechanism of action of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide: Used as a carboxyl activating agent in peptide synthesis.
3-(dimethylamino)-1-propylamine: Utilized in the preparation of surfactants and pharmacologically active compounds.
1-(3-(dimethylamino)propyl)-3-(4-methoxybenzyl)-2,4(1H,3H)-quinazolinedione: A related quinazoline derivative with different substituents.
Uniqueness: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione stands out due to its specific structural features and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties highlight its importance in scientific research and industrial applications.
属性
CAS 编号 |
55210-80-5 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18) |
InChI 键 |
IIVJEIJFIWHRMN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


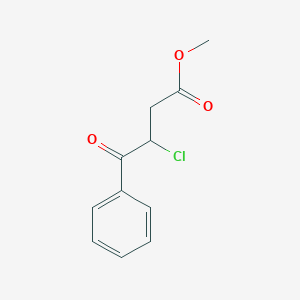
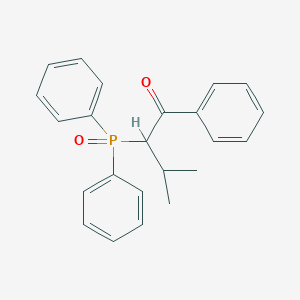
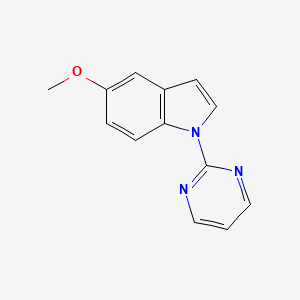
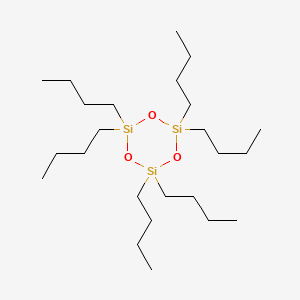
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
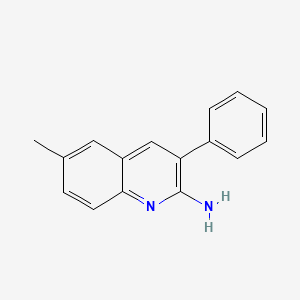
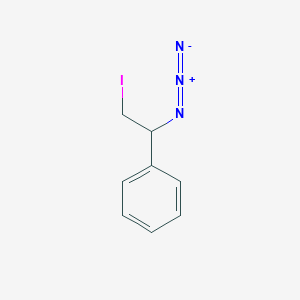
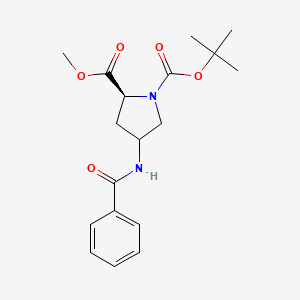
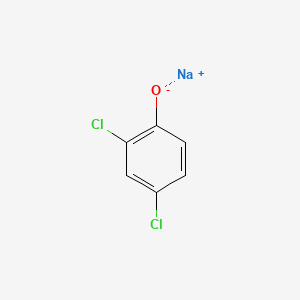
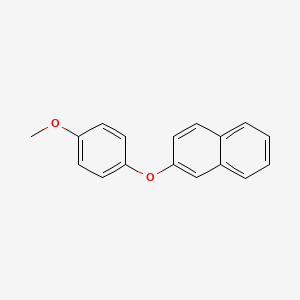
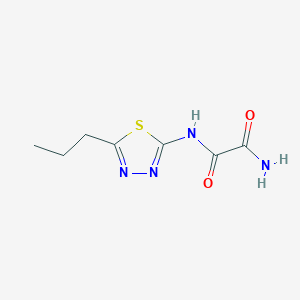
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
